2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide
Description
This compound is a structurally complex molecule featuring:
- Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms, which is often utilized in medicinal chemistry for its bioisosteric properties and ability to participate in hydrogen bonding .
- Thioether linkage (-S-): Connects the imidazole ring to the acetamide moiety, enhancing metabolic stability compared to ether or ester linkages .
- Benzo[d][1,3]dioxol-5-ylmethyl substituent: This bicyclic aromatic group (commonly known as a methylenedioxyphenyl derivative) is known to modulate pharmacokinetic properties, including metabolic resistance and receptor affinity .
The synthesis of this compound likely involves multi-step reactions, such as:
Imidazole functionalization: Introduction of the thioether group via nucleophilic substitution or coupling reactions (e.g., using triethylamine as a base and chloroform as a solvent) .
Acetamide formation: Amide coupling between a carboxylic acid derivative (e.g., 2-mercaptoimidazole) and cyclohexylamine, facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(21-15-4-2-1-3-5-15)12-26-19-20-8-9-22(19)11-14-6-7-16-17(10-14)25-13-24-16/h6-10,15H,1-5,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVIKXAGPGMZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the benzodioxole and imidazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a benzo[1,3]dioxole group is introduced at the N1-position of the imidazole ring using a copper-catalyzed coupling reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. In antifungal applications, the compound disrupts the cell membrane integrity of fungal cells, leading to cell death . In anticancer research, it induces apoptosis by modulating microtubule assembly and causing mitotic blockade .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key analogues based on structural features, synthesis routes, and biological activities:
Key Findings from Comparative Analysis
Bioactivity Trends: Compounds with benzodioxol groups (e.g., target compound, ) often exhibit enhanced metabolic stability and target selectivity compared to non-aromatic substituents . Thioether linkages (common in the target compound and derivatives) improve resistance to enzymatic degradation relative to oxygen-based linkages .
Synthetic Complexity :
- The target compound requires advanced alkylation steps for benzodioxol incorporation, whereas simpler analogues (e.g., ) use direct benzoylation .
- CuAAC (used in ) enables rapid triazole formation but requires stringent catalyst purification .
Pharmacological Implications :
- Cyclohexyl vs. Aryl Substitutions : The cyclohexyl group in the target compound may enhance lipophilicity and CNS penetration compared to aromatic N-substituents in derivatives .
- Tetrazole vs. Thioether : Tetrazole-containing analogues () show distinct bioactivity (e.g., ACE inhibition) due to their ability to mimic carboxylate groups .
Data Table: Physicochemical Properties
Biological Activity
The compound 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide is a complex organic molecule that integrates various pharmacophoric elements, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.44 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial contexts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including:
- Hep3B (liver cancer)
- Caco-2 (colorectal cancer)
- HeLa (cervical cancer)
In vitro assays demonstrated that the compound induces apoptosis in these cell lines by activating caspase pathways and disrupting mitochondrial membrane potential, leading to cell cycle arrest in the G2/M phase.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound appears to target:
- PI3K/Akt/mTOR pathway , which is critical for cell growth and survival.
- NF-kB signaling , known for its role in inflammation and cancer progression.
This dual action not only impairs tumor growth but also enhances sensitivity to conventional chemotherapeutic agents .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics. Key parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (~50%) |
| Half-life | 4 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
These properties suggest that the compound may achieve effective plasma concentrations suitable for therapeutic use .
Case Study 1: Hepatocellular Carcinoma
A study involving Hep3B cells demonstrated that treatment with the compound resulted in a significant decrease in α-fetoprotein (AFP) secretion, a biomarker for hepatocellular carcinoma. The results indicated a reduction in tumor size in xenograft models treated with the compound compared to controls .
Case Study 2: Colorectal Cancer
In another study utilizing Caco-2 cells, the compound exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to enhanced apoptosis and reduced migration capabilities of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
